
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, thiazole, and piperidine
Méthodes De Préparation
The synthesis of tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole ring formation: This step involves the reaction of a thioamide with a halogenated compound to form the thiazole ring.
Coupling reactions: The oxazole and thiazole rings are then coupled with a piperidine derivative through a series of substitution reactions.
Final protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Analyse Des Réactions Chimiques
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the oxazole or thiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-((5-((5-tert-butyloxazol-2-yl) methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar piperidine and tert-butyl structure but differs in the heterocyclic rings.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound also features a tert-butyl group and a piperidine ring but has different substituents on the heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H32N4O4S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
tert-butyl 4-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N4O4S2/c1-21(2,3)15-11-23-16(29-15)13-31-17-12-24-19(32-17)25-18(27)14-7-9-26(10-8-14)20(28)30-22(4,5)6/h11-12,14H,7-10,13H2,1-6H3,(H,24,25,27) |
Clé InChI |
DJKHLSSMJRYOLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


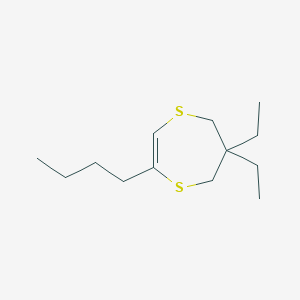
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
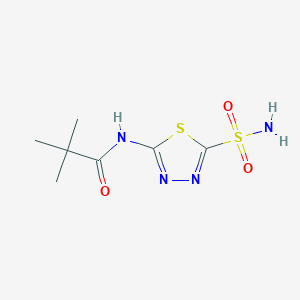
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)



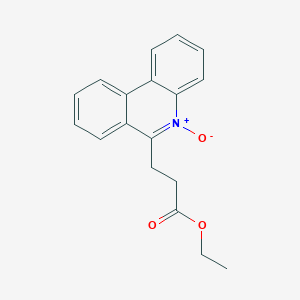
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
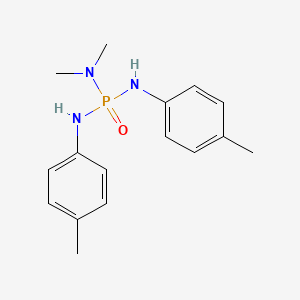
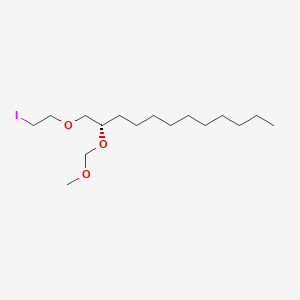

![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
